molecular formula C17H21FN4O4S B12162563 6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B12162563
M. Wt: 396.4 g/mol
InChI Key: LJYDRGGGXBQAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a pyridazinone core, a fluorinated methoxyphenyl group, and a piperazine moiety with a methylsulfonyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorinated Methoxyphenyl Group: The fluorinated methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated methoxybenzene derivative reacts with a suitable nucleophile.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where a piperazine derivative reacts with a suitable electrophile.

    Methylsulfonyl Substitution: The methylsulfonyl group can be introduced via sulfonylation reactions, typically using reagents such as methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the fluorinated methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: N-oxide derivatives of the piperazine moiety.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated methoxyphenyl group and the piperazine moiety may play crucial roles in binding to these targets, leading to modulation of their activity. Pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    6-(2-chloro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one: Similar structure but with a chlorine substituent instead of fluorine.

    6-(2-fluoro-4-methylphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of 6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorinated methoxyphenyl group and the methylsulfonyl piperazine moiety may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Biological Activity

The compound 6-(2-fluoro-4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest in pharmacological research due to its diverse biological activities. Pyridazinones are known for their potential therapeutic effects, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.

Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C15_{15}H19_{19}F1_{1}N3_{3}O3_{3}S
  • Molecular Weight : 335.39 g/mol

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For example:

  • Study Findings : In vitro studies showed that the compound inhibited the growth of several cancer cell lines, including breast cancer (BT-549), leukemia (HL-60), and lung cancer (NCI-H522). The growth inhibition values (GI50) were reported to be less than 2 µM for some derivatives, indicating potent activity against these cancer types .

Antimicrobial Activity

Pyridazinones are also noted for their antimicrobial effects. The compound's structure suggests potential efficacy against bacterial and fungal infections:

  • Mechanism of Action : The presence of the piperazine moiety is believed to enhance the compound's ability to penetrate microbial membranes, leading to increased antibacterial activity. Studies have reported that similar pyridazinones exhibit broad-spectrum antimicrobial properties .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyridazinones are well-documented. The compound has been evaluated for its ability to reduce inflammation and pain:

  • Experimental Results : In animal models, the compound demonstrated significant reductions in inflammation markers and pain response when administered at therapeutic doses. This suggests a potential application in treating inflammatory diseases .

Data Tables

Activity Type Cell Line/Model IC50/Effect Reference
AnticancerBT-549 (Breast Cancer)GI50 < 2 µM
AnticancerHL-60 (Leukemia)GI50 < 2 µM
AntimicrobialVarious BacteriaBroad-spectrum activity
Anti-inflammatoryAnimal ModelSignificant reduction

Case Studies

  • Case Study on Anticancer Activity :
    • Researchers synthesized a series of pyridazinone derivatives similar to the target compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced anticancer potency, with certain derivatives showing enhanced efficacy against resistant cancer cells.
  • Case Study on Anti-inflammatory Effects :
    • A study investigated the anti-inflammatory effects of a related pyridazinone in a rat model of arthritis. The compound was found to significantly reduce joint swelling and pain, suggesting its potential use as a therapeutic agent in inflammatory conditions.

Properties

Molecular Formula

C17H21FN4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C17H21FN4O4S/c1-26-13-3-4-14(15(18)11-13)16-5-6-17(23)22(19-16)12-20-7-9-21(10-8-20)27(2,24)25/h3-6,11H,7-10,12H2,1-2H3

InChI Key

LJYDRGGGXBQAES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)S(=O)(=O)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.